Lofepramine Hydrochloride

Description

See also: Lofepramine (has active moiety).

Structure

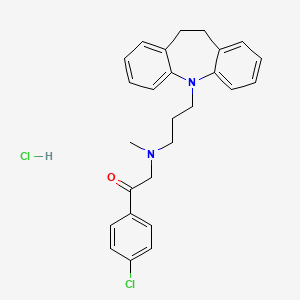

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-methylamino]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClN2O.ClH/c1-28(19-26(30)22-13-15-23(27)16-14-22)17-6-18-29-24-9-4-2-7-20(24)11-12-21-8-3-5-10-25(21)29;/h2-5,7-10,13-16H,6,11-12,17-19H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZIQPOLMDPIQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23047-25-8 (Parent) | |

| Record name | Lofepramine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026786323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9047833 | |

| Record name | Lofepramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26786-32-3 | |

| Record name | Ethanone, 1-(4-chlorophenyl)-2-[[3-(10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl]methylamino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26786-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lofepramine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026786323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lofepramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)-2-[[3-(10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl]methylamino]ethan-1-one monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOFEPRAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z24K96F991 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lofepramine Hydrochloride mechanism of action in neuronal circuits

An In-depth Technical Guide on the Mechanism of Action of Lofepramine Hydrochloride in Neuronal Circuits

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lofepramine is a tricyclic antidepressant (TCA) distinguished by a favorable safety profile compared to earlier-generation TCAs.[1][2] Its therapeutic efficacy in treating major depressive disorder stems primarily from its activity as a potent inhibitor of norepinephrine reuptake.[3][4] Lofepramine itself is considered a prodrug, as it is extensively metabolized to desipramine, an active compound that is also a strong norepinephrine reuptake inhibitor, thereby augmenting the overall therapeutic effect.[3][5][6] Unlike first-generation TCAs, lofepramine exhibits a lower affinity for muscarinic, histaminergic, and alpha-1 adrenergic receptors, which contributes to its reduced burden of anticholinergic and cardiovascular side effects.[3][5][7] This document provides a detailed examination of the molecular and cellular mechanisms of lofepramine, quantitative binding data, and the experimental protocols used to elucidate its pharmacological profile.

Primary Mechanism of Action: Inhibition of Neurotransmitter Reuptake

The principal antidepressant effect of lofepramine is achieved through the modulation of monoaminergic neurotransmission in the central nervous system. It primarily targets the norepinephrine transporter (NET) and, to a lesser extent, the serotonin transporter (SERT).[1][3]

-

Norepinephrine Transporter (NET) Inhibition : Lofepramine is a potent inhibitor of NET.[7] By blocking this transporter on the presynaptic neuronal membrane, it prevents the reabsorption of norepinephrine from the synaptic cleft. This action increases the concentration and prolongs the residence time of norepinephrine in the synapse, leading to enhanced and sustained stimulation of postsynaptic adrenergic receptors.[3][5] This potentiation of noradrenergic signaling in circuits involved in mood and arousal is considered central to its therapeutic effect.[8]

-

Serotonin Transporter (SERT) Inhibition : Lofepramine also inhibits SERT, but with moderate potency compared to its effect on NET.[1] This inhibition leads to an increase in synaptic serotonin levels, contributing to its antidepressant and anxiolytic properties.[8][9] The dual action on both norepinephrine and serotonin systems, albeit with a preference for the former, categorizes it among the serotonin-norepinephrine reuptake inhibitors (SNRIs), though it is structurally a TCA.

Role of Metabolism: The Active Metabolite Desipramine

Lofepramine undergoes extensive first-pass metabolism in the liver, where it is converted to desipramine.[2][6] Desipramine is itself a potent and relatively selective norepinephrine reuptake inhibitor and a major contributor to the overall pharmacological activity of lofepramine administration.[3][5] This metabolic conversion effectively makes lofepramine a prodrug for desipramine.[1] However, studies suggest that lofepramine has its own distinct pharmacological profile, and the parent compound likely contributes to the overall therapeutic effect, particularly in the early stages of treatment.[7] The presence of both compounds may offer a broader spectrum of action.

Secondary Pharmacological Actions: Receptor Interactions

A key feature differentiating lofepramine from older TCAs like amitriptyline and imipramine is its comparatively weak antagonist activity at various neurotransmitter receptors. This profile is directly linked to its improved tolerability.

-

Muscarinic Acetylcholine Receptors : Lofepramine is a less potent muscarinic receptor antagonist than desipramine and other TCAs.[7] This reduced anticholinergic activity results in a lower incidence of side effects such as dry mouth, constipation, urinary retention, and blurred vision.[2][3][8]

-

Histamine H1 Receptors : It has a lower affinity for histamine H1 receptors compared to many first-generation TCAs.[10] This translates into a reduced potential for sedation and weight gain.[3]

-

Alpha-1 Adrenergic Receptors : Weak blockade of α1-adrenergic receptors means lofepramine is less likely to cause orthostatic hypotension and dizziness.[5]

Chronic administration of lofepramine has been shown to lead to the down-regulation of cortical beta-adrenoceptor function, a common adaptive change observed with many effective antidepressant treatments.[7]

Quantitative Pharmacological Data

The binding affinities of lofepramine and its metabolite desipramine for monoamine transporters and various receptors have been quantified using in vitro radioligand binding assays. The inhibition constant (Ki) is the concentration of a drug that occupies 50% of the target receptors. A lower Ki value indicates a higher binding affinity.

| Target | Lofepramine Ki (nM) | Desipramine Ki (nM) | Primary Effect |

| Transporters | |||

| Norepinephrine Transporter (NET) | Potent[7] | Potent[7] | Antidepressant Effect |

| Serotonin Transporter (SERT) | Moderate[1] | Weak | Antidepressant/Anxiolytic |

| Receptors | Associated Side Effects | ||

| Muscarinic Acetylcholine (M1-M5) | Weak-Intermediate[1] | More Potent than Lofepramine[7] | Anticholinergic Effects |

| Histamine H1 | 360[10] | ~11 | Sedation, Weight Gain |

| Alpha-1 Adrenergic | Weak | ~26 | Hypotension, Dizziness |

| Alpha-2 Adrenergic | Weak | ~1000 | |

| Dopamine D2 | Weak | ~1600 |

Note: Specific Ki values can vary between studies based on experimental conditions. This table represents a synthesis of available data.

Experimental Protocols

The characterization of lofepramine's binding profile relies on established in vitro pharmacological assays.

Radioligand Competition Binding Assay

This technique is used to determine the affinity (Ki) of an unlabeled drug (like lofepramine) for a specific receptor or transporter by measuring its ability to compete with and displace a radioactively labeled ligand.

Methodology:

-

Tissue/Cell Preparation : A tissue homogenate (e.g., from rat cortex) or a cell line expressing the target receptor/transporter is prepared. Membranes are isolated through centrifugation.

-

Incubation : The membrane preparation is incubated in a buffer solution with a fixed concentration of a specific radioligand (e.g., [³H]-nisoxetine for NET) and varying concentrations of the unlabeled competitor drug (lofepramine).

-

Equilibrium : The mixture is incubated to allow the binding reaction to reach equilibrium.

-

Separation : Receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[11]

-

Quantification : The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis : The data are plotted as the percentage of specific binding versus the log concentration of the competitor drug. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of lofepramine that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[12]

Neurotransmitter Reuptake Assay

This functional assay measures the ability of a drug to inhibit the uptake of a radioactively labeled neurotransmitter into synaptosomes or cells.

Methodology:

-

Synaptosome Preparation : Synaptosomes (sealed nerve terminals) are prepared from specific brain regions (e.g., striatum for dopamine, cortex for norepinephrine) by homogenization and differential centrifugation.

-

Pre-incubation : Synaptosomes are pre-incubated in a physiological buffer at 37°C with various concentrations of the test drug (lofepramine).

-

Initiation of Uptake : A small concentration of a radioactively labeled neurotransmitter (e.g., [³H]-norepinephrine) is added to initiate the uptake process.

-

Termination of Uptake : After a short incubation period (a few minutes), the uptake is terminated rapidly, usually by adding a large volume of ice-cold buffer and performing rapid filtration to separate the synaptosomes from the buffer containing the unincorporated neurotransmitter.

-

Quantification : The radioactivity inside the synaptosomes (trapped on the filter) is measured by liquid scintillation counting.

-

Data Analysis : The inhibition of neurotransmitter uptake by lofepramine is calculated relative to a control (no drug). An IC50 value is determined by plotting the percent inhibition against the drug concentration.

Conclusion

The mechanism of action of this compound in neuronal circuits is multifaceted but primarily driven by its potent inhibition of norepinephrine reuptake, an effect significantly bolstered by its active metabolite, desipramine.[5][6] Its secondary, weaker inhibition of serotonin reuptake contributes to its therapeutic profile.[8] A defining characteristic of lofepramine is its relatively low affinity for muscarinic, histaminic, and α1-adrenergic receptors, which distinguishes it from older TCAs and underpins its favorable side effect profile, including reduced cardiotoxicity.[7][8] This combination of potent efficacy in modulating noradrenergic circuits and improved tolerability makes lofepramine a valuable agent in the pharmacological management of depression.

References

- 1. Lofepramine - Wikipedia [en.wikipedia.org]

- 2. Lofepramine | C26H27ClN2O | CID 3947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. LOFEPRAMINE - Prescriber's Guide [cambridge.org]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. Pharmacokinetics of lofepramine in man: relationship to inhibition of noradrenaline uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A comparison of the pharmacological properties of the novel tricyclic antidepressant lofepramine with its major metabolite, desipramine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lofepramine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of lofepramine on 5-HT function and sleep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BindingDB BDBM82437 CAS_23047-25-8::Lofepramine::NSC_3947::US8629135, SW-06 [bindingdb.org]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. researchgate.net [researchgate.net]

Synthesis and Characterization of Lofepramine and its Hydrochloride Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lofepramine is a tricyclic antidepressant (TCA) belonging to the dibenzazepine class, structurally related to imipramine.[1][2] It is recognized for its efficacy in treating depression with a more favorable side-effect profile compared to older TCAs.[2] This technical guide provides a detailed overview of the synthesis of lofepramine and its subsequent conversion to the pharmaceutically relevant hydrochloride salt. The document outlines the experimental protocols for these chemical transformations and presents the characterization data in a structured format for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear graphical representation of the processes involved.

Introduction

Lofepramine, chemically known as N-(4-chlorobenzoylmethyl)-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine, is a third-generation tricyclic antidepressant.[1] Its therapeutic action is primarily attributed to the inhibition of norepinephrine reuptake, and to a lesser extent, serotonin reuptake in the synaptic cleft.[3] A notable characteristic of lofepramine is its metabolism to desipramine, another active antidepressant.[3][4] This guide focuses on the chemical synthesis of the lofepramine base and its conversion to the stable and commonly used hydrochloride salt.

Synthesis of Lofepramine Base

The synthesis of lofepramine base is a multi-step process that typically starts from a dibenzazepine core and involves the introduction of the side chain containing the tertiary amine and the chlorobenzoylmethyl group. While specific patented syntheses may vary in reagents and conditions, a general synthetic approach is outlined below.

General Synthetic Pathway

The synthesis initiates with the alkylation of 10,11-dihydro-5H-dibenzo[b,f]azepine with a suitable 3-halopropylamine derivative, followed by the attachment of the 4-chlorobenzoylmethyl moiety.

References

- 1. jsbms.jp [jsbms.jp]

- 2. researchgate.net [researchgate.net]

- 3. A Review on Tricyclic Antidepressants Synthesis Methods [ijnc.ir]

- 4. A comparison of the pharmacological properties of the novel tricyclic antidepressant lofepramine with its major metabolite, desipramine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the In-vitro Pharmacological Profiling of Lofepramine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lofepramine is a tricyclic antidepressant (TCA) utilized in the management of depressive disorders.[1] Structurally related to imipramine, its therapeutic efficacy is primarily attributed to the modulation of monoaminergic neurotransmission.[1] A distinguishing characteristic of lofepramine is its extensive metabolism to desipramine, an active metabolite that significantly contributes to its pharmacological profile.[2][3][4] Compared to earlier generation TCAs, lofepramine exhibits a more favorable safety and tolerability profile, particularly concerning cardiotoxicity and anticholinergic effects.[1][5] This guide provides a detailed overview of the in-vitro pharmacological data for Lofepramine Hydrochloride, including its binding affinities and functional activities at key central nervous system targets. Detailed experimental methodologies and pathway visualizations are provided to support further research and development.

Primary Mechanism of Action: Monoamine Transporter Inhibition

Lofepramine's principal antidepressant effect stems from its ability to inhibit the reuptake of the neurotransmitters norepinephrine (noradrenaline) and serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft.[2] It acts as a potent inhibitor of the norepinephrine transporter (NET) and a more moderate inhibitor of the serotonin transporter (SERT).[2][6] This inhibition increases the concentration of these neurotransmitters in the synapse, enhancing and prolonging their action on postsynaptic receptors.[2]

Quantitative Data: Monoamine Transporter Inhibition

The following table summarizes the in-vitro inhibitory activity of lofepramine on monoamine transporters.

| Target | Parameter | Value | Species/Tissue | Reference |

| Norepinephrine Transporter (NET) | IC₅₀ | 2.7 µM | Rat Brain Synaptosomes | [7] |

| Serotonin Transporter (SERT) | IC₅₀ | 11 µM | Rat Brain Synaptosomes | [7] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Visualization: Synaptic Mechanism of Action

Caption: Lofepramine inhibits NET and SERT, increasing synaptic NE and 5-HT levels.

Receptor Binding Profile

Beyond its primary targets, lofepramine interacts with a range of other neurotransmitter receptors. This "off-target" binding profile is crucial as it underlies many of the drug's side effects. Lofepramine is an antagonist at several receptors, including muscarinic acetylcholine (mACh), histamine H1, and alpha-1 adrenergic receptors.[2][3] However, its affinity for muscarinic receptors is generally lower than that of older TCAs like imipramine and amitriptyline, contributing to its improved tolerability.[5]

Quantitative Data: Receptor Binding Affinities

The following table presents the dissociation constants (Ki) for this compound at various human receptors.

| Target Receptor | Subtype | Ki (nM) | Reference |

| Adrenergic | α₁ | 7 | [8] |

| Histaminergic | H₁ | 6.44 | [8] |

| Muscarinic | M₁ | 67 - 110 | [6] |

| M₂ | 330 - 540 | [6] | |

| M₃ | 130 - 210 | [6] | |

| M₄ | 160 - 340 | [6] | |

| M₅ | 143 - 460 | [6] | |

| Sigma | σ₁ | 2,520 - 4,000 | [6] |

| σ₂ | 1,611 (Rat) | [6] |

Ki (Inhibition constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the primary ligand. Lower Ki values indicate higher binding affinity.

Metabolism to Desipramine

Lofepramine functions in part as a prodrug, undergoing extensive first-pass metabolism in the liver to form its major active metabolite, desipramine.[4][9] This conversion is primarily mediated by the cytochrome P450 enzyme system, including CYP2D6.[4][6] Desipramine is itself a potent and more selective norepinephrine reuptake inhibitor and contributes significantly to the overall therapeutic effect of lofepramine administration.[2][3]

Visualization: Metabolic Pathway

Caption: Hepatic metabolism of Lofepramine to its active metabolite, Desipramine.

Experimental Protocols

Protocol: Neurotransmitter Uptake Inhibition Assay

This protocol provides a generalized method for assessing the inhibition of norepinephrine and serotonin uptake in brain tissue preparations.

Objective: To determine the IC₅₀ value of lofepramine for the inhibition of radiolabeled norepinephrine ([³H]-NE) or serotonin ([³H]-5-HT) uptake into isolated nerve terminals (synaptosomes).

Materials:

-

Rat brain tissue (e.g., cortex, hypothalamus)

-

Sucrose buffer (0.32 M)

-

Krebs-Henseleit buffer

-

Radiolabeled neurotransmitter ([³H]-NE or [³H]-5-HT)

-

This compound solutions of varying concentrations

-

Scintillation fluid and vials

-

Liquid scintillation counter

-

Glass fiber filters

Methodology:

-

Synaptosome Preparation: Homogenize fresh brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in Krebs-Henseleit buffer.

-

Incubation: Pre-incubate aliquots of the synaptosomal suspension for 10-15 minutes at 37°C with either buffer (control) or varying concentrations of lofepramine.

-

Uptake Initiation: Initiate neurotransmitter uptake by adding a fixed concentration of [³H]-NE or [³H]-5-HT to each tube and incubate for a short period (e.g., 5-10 minutes) at 37°C. A parallel set of tubes is incubated at 0-4°C to determine non-specific uptake.

-

Uptake Termination: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

-

Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate specific uptake by subtracting the non-specific uptake (0-4°C) from the total uptake (37°C). Plot the percentage inhibition of specific uptake against the logarithm of lofepramine concentration. Determine the IC₅₀ value using non-linear regression analysis.

Visualization: Neurotransmitter Uptake Assay Workflow

Caption: Workflow for a synaptosomal neurotransmitter uptake inhibition assay.

Protocol: Competitive Radioligand Binding Assay

This protocol outlines a general method for determining the binding affinity (Ki) of lofepramine for a specific receptor.

Objective: To determine the Ki value of lofepramine at a target receptor (e.g., H₁ histamine receptor) using a competitive binding assay.

Materials:

-

Cell membranes or tissue homogenates expressing the target receptor.

-

Radioligand specific for the target receptor (e.g., [³H]-Mepyramine for H₁ receptors).

-

Assay buffer (e.g., Tris-HCl).

-

This compound solutions of varying concentrations.

-

A known non-labeled ligand for determining non-specific binding (e.g., unlabeled diphenhydramine).

-

Glass fiber filters, scintillation supplies, and counter.

Methodology:

-

Reaction Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of the specific radioligand, and assay buffer.

-

Competition: To different tubes, add:

-

Buffer only (for total binding).

-

A high concentration of a non-labeled ligand (for non-specific binding).

-

Increasing concentrations of lofepramine (for competition curve).

-

-

Incubation: Incubate all tubes at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

-

Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the logarithm of lofepramine concentration. Determine the IC₅₀ value from the resulting competition curve. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualization: Radioligand Binding Assay Workflow

Caption: Principle of a competitive radioligand binding assay.

References

- 1. Lofepramine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Lofepramine | C26H27ClN2O | CID 3947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A comparison of the pharmacological properties of the novel tricyclic antidepressant lofepramine with its major metabolite, desipramine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lofepramine - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. lofepramine [drugcentral.org]

- 9. Pharmacokinetics of lofepramine in man: relationship to inhibition of noradrenaline uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Lofepramine and its Primary Metabolite Desipramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pharmacodynamics of the tricyclic antidepressant lofepramine and its principal active metabolite, desipramine. Lofepramine, structurally similar to imipramine, functions in large part as a prodrug to desipramine.[1] This document elucidates their mechanisms of action, focusing on neurotransmitter reuptake inhibition, receptor binding affinities, and modulation of downstream signaling pathways. All quantitative data are presented in structured tables for comparative analysis. Detailed experimental methodologies for key assays are provided, and crucial molecular pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended to be a comprehensive resource for researchers and professionals involved in antidepressant drug discovery and development.

Introduction

Lofepramine is a third-generation tricyclic antidepressant (TCA) utilized in the treatment of major depressive disorder.[1] It is distinguished from earlier TCAs by a more favorable safety profile, particularly in overdose, and a lower incidence of anticholinergic side effects.[2][3] A significant aspect of lofepramine's pharmacology is its extensive metabolism to desipramine, another potent antidepressant.[1][4] Understanding the distinct and overlapping pharmacodynamic properties of both the parent drug and its active metabolite is crucial for a comprehensive grasp of its therapeutic efficacy and side-effect profile.

Mechanism of Action: Neurotransmitter Reuptake Inhibition

The primary mechanism of antidepressant action for both lofepramine and desipramine is the inhibition of norepinephrine (NE) and serotonin (5-HT) reuptake from the synaptic cleft.[2][5] By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT), these compounds increase the synaptic concentration of these key neurotransmitters, thereby enhancing noradrenergic and serotonergic neurotransmission.[5] Both lofepramine and desipramine are potent inhibitors of norepinephrine reuptake.[2] Desipramine is a relatively selective norepinephrine reuptake inhibitor, with weaker effects on serotonin reuptake.[6]

Table 1: Comparative IC50 Values for Neurotransmitter Reuptake Inhibition

| Compound | Norepinephrine Transporter (NET) IC50 (nM) | Serotonin Transporter (SERT) IC50 (nM) | Dopamine Transporter (DAT) IC50 (nM) |

| Lofepramine | Potent inhibitor[2] | Moderate inhibitor[4] | - |

| Desipramine | 4.2 | 64 | 82,000 |

Note: Specific IC50 values for lofepramine are not consistently reported in publicly available literature; however, it is consistently described as a potent NET inhibitor.

Receptor Binding Profiles

Beyond their effects on neurotransmitter transporters, lofepramine and desipramine interact with a variety of postsynaptic receptors. These interactions are largely responsible for the side effects associated with tricyclic antidepressants. Lofepramine is characterized by a lower affinity for muscarinic acetylcholine receptors compared to desipramine, which accounts for its reduced anticholinergic side effects such as dry mouth, constipation, and blurred vision.[2]

Table 2: Comparative Receptor Binding Affinities (Ki, nM)

| Receptor | Lofepramine | Desipramine |

| Muscarinic M1 | Less Potent Antagonist[2] | More Potent Antagonist[2] |

| Histamine H1 | - | 31[7] |

| Alpha-1 Adrenergic | - | 23[7] |

| Alpha-2 Adrenergic | - | 1,379[7] |

| Serotonin 5-HT2A | - | 115[7] |

| Serotonin 5-HT1A | - | 2,272[7] |

Metabolism of Lofepramine to Desipramine

Lofepramine is extensively metabolized in the liver, primarily through cleavage of the p-chlorophenacyl group, to form its major active metabolite, desipramine.[1][4] This metabolic conversion is a key aspect of lofepramine's overall pharmacological profile.

Downstream Signaling Pathways

The sustained increase in synaptic norepinephrine and serotonin initiated by lofepramine and desipramine leads to adaptive changes in downstream intracellular signaling cascades. These pathways are believed to be crucial for the therapeutic effects of antidepressants, which often have a delayed onset of action.

The Gs-Adenylyl Cyclase-PKA-CREB Pathway

Chronic administration of desipramine has been shown to modulate the Gs-adenylyl cyclase signaling pathway.[8][9] Increased activation of Gs-coupled receptors, such as beta-adrenergic receptors, by norepinephrine leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[9] This activates Protein Kinase A (PKA), which then phosphorylates the transcription factor cAMP response element-binding protein (CREB).[5][8] Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of target genes, including Brain-Derived Neurotrophic Factor (BDNF).[5][10]

The Ras-Raf-MEK-ERK Pathway

Desipramine can also potentiate norepinephrine-induced activation of the Extracellular signal-Regulated Kinase (ERK) pathway, a key signaling cascade involved in neuroplasticity and cell survival.[11] This pathway can be activated by G-protein coupled receptors and growth factor receptors. The activation cascade involves Ras, Raf, MEK, and finally ERK. Once activated, ERK can phosphorylate various cytoplasmic and nuclear targets, including transcription factors that regulate gene expression.[12]

Regulation of Brain-Derived Neurotrophic Factor (BDNF)

A convergence point for both the PKA-CREB and ERK pathways is the regulation of Brain-Derived Neurotrophic Factor (BDNF) expression.[5][10] Chronic treatment with desipramine has been shown to increase BDNF mRNA and protein levels in brain regions like the hippocampus.[10][13] BDNF is a neurotrophin that plays a critical role in neuronal survival, growth, and synaptic plasticity. The upregulation of BDNF is considered a key mechanism underlying the therapeutic effects of many antidepressants.

Monoamine Oxidase Inhibition

Monoamine oxidase (MAO) is an enzyme responsible for the degradation of monoamine neurotransmitters. While the primary mechanism of TCAs is reuptake inhibition, some can also inhibit MAO at higher concentrations. Desipramine has been shown to be a weak inhibitor of both MAO-A and MAO-B. This effect is generally not considered to be clinically significant at therapeutic doses.

Experimental Protocols

Radioligand Binding Assay for Norepinephrine Transporter (NET)

This protocol outlines a method for determining the binding affinity of test compounds for the norepinephrine transporter using a radiolabeled ligand such as [3H]nisoxetine.

Objective: To determine the Ki of a test compound for the norepinephrine transporter.

Materials:

-

Cell membranes expressing NET

-

[3H]nisoxetine (radioligand)

-

Test compound (e.g., lofepramine, desipramine)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

96-well plates

Procedure:

-

Membrane Preparation: Prepare cell membranes expressing NET according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [3H]nisoxetine (typically at or near its Kd), and varying concentrations of the test compound.

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]nisoxetine (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay

This protocol describes a method to measure the inhibition of norepinephrine or serotonin uptake into cells or synaptosomes.

Objective: To determine the IC50 of a test compound for inhibiting neurotransmitter uptake.

Materials:

-

Cells expressing NET or SERT, or synaptosomes

-

[3H]norepinephrine or [3H]serotonin (radiolabeled neurotransmitter)

-

Test compound

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Wash buffer (ice-cold uptake buffer)

-

Scintillation fluid

-

Scintillation counter

-

96-well plates

Procedure:

-

Cell/Synaptosome Preparation: Prepare cells or synaptosomes and resuspend them in uptake buffer.

-

Pre-incubation: Pre-incubate the cells/synaptosomes with varying concentrations of the test compound for a short period (e.g., 10-20 minutes) at the desired temperature (e.g., 37°C).

-

Uptake Initiation: Initiate neurotransmitter uptake by adding the radiolabeled neurotransmitter to each well.

-

Incubation: Incubate for a short period (e.g., 5-15 minutes) to allow for uptake. The incubation time should be within the linear range of uptake.

-

Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

-

Scintillation Counting: Lyse the cells/synaptosomes on the filters and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50).

Conclusion

Lofepramine and its active metabolite, desipramine, are effective antidepressants that primarily act by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin. Lofepramine's lower affinity for muscarinic receptors contributes to its improved side-effect profile compared to older TCAs. The long-term therapeutic effects of these compounds are linked to their ability to induce neuroadaptive changes in downstream signaling pathways, leading to increased expression of neurotrophic factors such as BDNF. This guide provides a comprehensive overview of their pharmacodynamics, supported by quantitative data and detailed experimental methodologies, to aid in the ongoing research and development of novel antidepressant therapies.

References

- 1. A comparison of the pharmacological properties of the novel tricyclic antidepressant lofepramine with its major metabolite, desipramine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdspdb.unc.edu [pdspdb.unc.edu]

- 4. researchgate.net [researchgate.net]

- 5. Chronic treatment with desipramine and fluoxetine modulate BDNF, CaMKKalpha and CaMKKbeta mRNA levels in the hippocampus of transgenic mice expressing antisense RNA against the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. 安全验证 [file.glpbio.cn]

- 8. Gαs, adenylyl cyclase, and their relationship to the diagnosis and treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Desipramine selectively potentiates norepinephrine-elicited ERK1/2 activation through the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The effects of desipramine, fluoxetine, or tianeptine on changes in bulbar BDNF levels induced by chronic social instability stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Neurochemical effects of chronic Lofepramine administration in animal models

This in-depth technical guide provides a comprehensive overview of the neurochemical effects of chronic lofepramine administration in animal models. It is intended for researchers, scientists, and drug development professionals. The guide details the impact of lofepramine on major neurotransmitter systems, presents quantitative data in tabular format, describes relevant experimental protocols, and includes visualizations of key pathways and workflows.

Introduction to Lofepramine

Lofepramine is a tricyclic antidepressant (TCA) used in the treatment of depression.[1] It is considered a third-generation TCA due to its improved safety profile in overdose and milder side effects compared to earlier TCAs.[1] The primary mechanism of action for most TCAs, including lofepramine, is believed to be the inhibition of norepinephrine and serotonin reuptake in the synaptic cleft, thereby increasing the concentration of these neurotransmitters.[2] Lofepramine is a potent inhibitor of norepinephrine reuptake and a more moderate inhibitor of serotonin reuptake.[3][4]

A significant aspect of lofepramine's pharmacology is its extensive metabolism to desipramine, another potent tricyclic antidepressant known for its strong norepinephrine reuptake inhibition.[1][5][6] However, studies suggest that lofepramine's own pharmacological activity is substantial and not solely dependent on its conversion to desipramine, as its clinical efficacy is equivalent while its toxicity is lower.[7]

Core Neurochemical Effects of Chronic Administration

Chronic administration of lofepramine induces a range of adaptive changes in the central nervous system. These effects extend beyond simple reuptake inhibition and involve alterations in receptor sensitivity, neurotransmitter turnover, and intracellular signaling cascades.

Noradrenergic System

Lofepramine's most pronounced effect is on the noradrenergic system. It is a strong inhibitor of the norepinephrine transporter (NET).[2][4]

-

Norepinephrine Reuptake Inhibition: Chronic lofepramine administration consistently blocks the reuptake of norepinephrine, leading to increased synaptic availability of the neurotransmitter.[7]

-

Receptor Regulation: A key adaptation to chronically elevated norepinephrine levels is the down-regulation of postsynaptic β-adrenoceptors in the cortex.[7] This is a common finding for many effective antidepressant treatments and is thought to be a crucial part of their therapeutic action.

-

Norepinephrine Release: There is also evidence to suggest that chronic lofepramine administration may lead to an increased release of norepinephrine in vivo.[7]

Serotonergic System

Lofepramine's effect on the serotonergic system is moderate compared to its impact on norepinephrine.[3]

-

Serotonin Reuptake Inhibition: Lofepramine inhibits the serotonin transporter (SERT), but with a lower potency than for NET.[2][3]

-

Serotonin Turnover: Studies in animal models indicate that chronic treatment with lofepramine or its metabolite, desipramine, slightly increases serotonin turnover.[7] However, one study examining the effects of plasma from patients treated with lofepramine on rat brain slices found no effect on the uptake of 5-hydroxytryptamine (serotonin), suggesting its primary influence in a clinical context is on noradrenaline uptake.[6]

Dopaminergic System

The effects of lofepramine on the dopaminergic system are generally considered indirect.

-

Frontal Cortex Dopamine: In the frontal cortex, where dopamine transporters (DAT) are relatively sparse, dopamine clearance is partially mediated by the norepinephrine transporter. By blocking NET, lofepramine can indirectly increase dopamine neurotransmission in this specific brain region.[4]

-

Dopamine Receptor Sensitivity: Chronic treatment with some tricyclic antidepressants has been shown to alter the density and affinity of dopamine D2 receptors in brain regions like the limbic forebrain and striatum in rats.[8] Specifically, chronic administration of antidepressants like desipramine has been found to reduce the number of presynaptic dopamine receptors.[9]

Quantitative Data on Lofepramine's Neurochemical Actions

The following tables summarize key quantitative data from in vitro and in vivo animal studies.

Table 1: In Vitro Monoamine Reuptake Inhibition

| Compound | Transporter Target | IC50 (µM) | Animal Model/Preparation | Reference |

|---|---|---|---|---|

| Lofepramine | Noradrenaline (NA) | 2.7 | Rat brain synaptosomes | [3] |

| Lofepramine | 5-Hydroxytryptamine (5-HT) | 11 | Rat brain synaptosomes |[3] |

Impact on Neuroplasticity and Endocrine Systems

Chronic antidepressant treatment is associated with significant changes in neuroplasticity and the regulation of the stress response system.

Neurogenesis

The neurogenic hypothesis of depression posits that antidepressants exert their therapeutic effects, at least in part, by stimulating the growth of new neurons in the hippocampus.[10]

-

Hippocampal Neurogenesis: Chronic treatment with TCAs like imipramine has been demonstrated to reverse the suppression of neurogenesis and synaptogenesis in the hippocampus of genetic animal models of depression. While direct studies on lofepramine are less common, its action through similar pathways suggests a comparable effect. This process may be mediated by the glucocorticoid receptor (GR).[11]

Hypothalamic-Pituitary-Adrenal (HPA) Axis

Dysregulation of the HPA axis, the body's central stress response system, is a common feature of depression.[12]

-

HPA Axis Modulation: Antidepressant treatments are known to normalize HPA axis hyperactivity.[12][13] They can upregulate the expression of glucocorticoid receptors (GR) in key brain areas like the hippocampus, which enhances the negative feedback loop of the HPA axis and helps to reduce excessive stress hormone secretion.[13] Chronic treatment with antidepressants has been shown to diminish HPA axis-related biochemical alterations in prenatally stressed rats, an established animal model of depression.[12]

Experimental Protocols

The findings described above are based on a variety of established experimental methodologies in animal models.

Monoamine Reuptake Assay

-

Objective: To determine the in vitro potency of a compound in inhibiting neurotransmitter reuptake.

-

Methodology:

-

Preparation: Synaptosomal fractions are prepared from specific brain regions (e.g., cortex, striatum) of rats.[3]

-

Incubation: These preparations are incubated with a radiolabeled neurotransmitter (e.g., ³H-Noradrenaline or ³H-5-Hydroxytryptamine) and varying concentrations of the test compound (lofepramine).[3]

-

Measurement: The amount of radioactivity taken up by the synaptosomes is measured.

-

Analysis: The concentration of the drug that inhibits 50% of the neurotransmitter uptake (IC50) is calculated to determine its potency.[3]

-

Chronic Stress Models

-

Objective: To induce a depressive-like phenotype in animals to test the efficacy of antidepressant treatment.

-

Methodology (Prenatal Stress Model):

-

Induction: Pregnant female rats are subjected to repeated, unpredictable stress (e.g., restraint, forced swim) during the last week of gestation.[12][14]

-

Offspring Development: The offspring are raised to adulthood. These animals typically exhibit behavioral and neuroendocrine abnormalities resembling depression, such as HPA axis hyperactivity.[12]

-

Treatment: Adult offspring are treated chronically (e.g., 21-28 days) with the antidepressant (e.g., lofepramine) or a vehicle control via intraperitoneal injection or oral gavage.

-

Analysis: Following treatment, animals undergo behavioral testing (e.g., forced swim test) and neurochemical analysis of brain tissue (e.g., Western blot for GR levels, HPLC for monoamine levels).[12]

-

In Vivo Microdialysis

-

Objective: To measure extracellular levels of neurotransmitters in the brains of awake, freely-moving animals.

-

Methodology:

-

Surgery: A microdialysis guide cannula is surgically implanted into a specific brain region (e.g., prefrontal cortex, hippocampus) of a rat.

-

Recovery: The animal is allowed to recover from surgery.

-

Experiment: A microdialysis probe is inserted into the guide cannula. Artificial cerebrospinal fluid (aCSF) is slowly perfused through the probe. Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the dialysate.

-

Sample Collection & Analysis: The dialysate is collected at regular intervals and analyzed using High-Performance Liquid Chromatography (HPLC) to quantify neurotransmitter concentrations before and after chronic drug administration.

-

Visualizations

Signaling and Experimental Diagrams

Caption: Lofepramine's mechanism at the synapse.

Caption: Workflow for a chronic stress animal study.

Caption: HPA axis regulation by chronic antidepressants.

Conclusion

Chronic administration of lofepramine in animal models induces significant and complex neurochemical adaptations. Its primary action as a potent norepinephrine reuptake inhibitor and a moderate serotonin reuptake inhibitor initiates a cascade of downstream effects, including the down-regulation of cortical β-adrenoceptors, a common feature of effective antidepressants. Furthermore, lofepramine likely influences the dopaminergic system indirectly, particularly in the prefrontal cortex. Beyond direct monoamine modulation, chronic lofepramine treatment is implicated in the normalization of HPA axis hyperactivity and the promotion of hippocampal neurogenesis, both of which are considered crucial for recovering from depressive-like states. The data gathered from diverse animal models and experimental protocols provide a solid foundation for understanding the multifaceted therapeutic actions of this third-generation tricyclic antidepressant. Future research should aim to further delineate the specific molecular pathways through which lofepramine and its active metabolite, desipramine, mediate their effects on neuroplasticity and stress resilience.

References

- 1. Lofepramine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Lofepramine Hydrochloride? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. psychmeds.aarogyaminds.com [psychmeds.aarogyaminds.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. Pharmacokinetics of lofepramine in man: relationship to inhibition of noradrenaline uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A comparison of the pharmacological properties of the novel tricyclic antidepressant lofepramine with its major metabolite, desipramine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antidepressant drugs given repeatedly change the binding of the dopamine D2 receptor agonist, [3H]N-0437, to dopamine D2 receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reduced presynaptic dopamine receptor density after chronic antidepressant treatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Do antidepressants promote neurogenesis in adult hippocampus? A systematic review and meta-analysis on naive rodents - VetSRev [vetsrev.nottingham.ac.uk]

- 11. Antidepressants increase human hippocampal neurogenesis by activating the glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The effect of antidepressant drugs on the HPA axis activity, glucocorticoid receptor level and FKBP51 concentration in prenatally stressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. b-pompilidotoxin.com [b-pompilidotoxin.com]

- 14. The Modulatory Properties of Chronic Antidepressant Drugs Treatment on the Brain Chemokine – Chemokine Receptor Network: A Molecular Study in an Animal Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Strategic Approach to the Initial Toxicity Screening of Novel Lofepramine Analogues

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Lofepramine is a third-generation tricyclic antidepressant (TCA) noted for its efficacy, which is comparable to other TCAs like imipramine and amitriptyline, but with a significantly more favorable safety profile.[1][2] It exhibits lower cardiotoxicity in overdose and fewer anticholinergic side effects.[1][3][4] Lofepramine's primary mechanism involves the inhibition of norepinephrine and serotonin reuptake.[1][3] A key metabolic pathway for lofepramine is its conversion to desipramine, a metabolite known to have greater toxicity.[3][5][6] The acute toxicity of lofepramine is approximately one-fifth that of desipramine.[5]

The development of novel lofepramine analogues is a promising strategy for discovering new chemical entities with improved therapeutic indices. The goal is to retain or enhance antidepressant efficacy while further reducing the toxicity profile, particularly concerning cardiotoxicity, hepatotoxicity, and the formation of toxic metabolites. A robust, tiered in vitro screening strategy is essential to identify and eliminate high-risk candidates early in the drug discovery pipeline, thereby saving resources and accelerating the development of safer medicines.

This technical guide outlines a comprehensive strategy for the initial toxicity screening of novel lofepramine analogues, providing detailed experimental protocols and data presentation frameworks.

A Tiered Strategy for Early Toxicity Assessment

An efficient screening cascade begins with broad, high-throughput assays to assess primary toxicity endpoints, followed by more complex, mechanistic assays for promising candidates. This tiered approach allows for rapid deselection of overtly toxic compounds.

Tier 1: Primary Screening Protocols

General Cytotoxicity: MTT Assay

The MTT assay is a colorimetric test for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9]

-

Cell Plating: Seed a human cell line (e.g., HEK293 or HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the lofepramine analogues (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[8]

-

Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C, 5% CO₂.[8]

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[10]

-

Absorbance Reading: Allow the plate to stand overnight in the incubator to ensure all formazan crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each analogue.

References

- 1. Lofepramine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Double-blind comparative study on the effects of lofepramine and amitriptyline in depressive outpatients (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lofepramine - Wikipedia [en.wikipedia.org]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. A comparison of the pharmacological properties of the novel tricyclic antidepressant lofepramine with its major metabolite, desipramine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of lofepramine and other related agents on the motility of Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Delicate Dance of Structure and Activity: A Deep Dive into Lofepramine Hydrochloride

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth exploration of the structure-activity relationships (SAR) of lofepramine hydrochloride, a tricyclic antidepressant. This whitepaper provides a detailed analysis of the molecular features governing the pharmacological activity of lofepramine and its analogs, supported by quantitative data, experimental protocols, and novel visualizations of its mechanism of action.

Lofepramine, a third-generation tricyclic antidepressant (TCA), is recognized for its efficacy in treating depression with a more favorable side effect profile compared to its predecessors.[1] Its therapeutic action is primarily attributed to the inhibition of norepinephrine and serotonin reuptake in the synaptic cleft, thereby increasing the availability of these key neurotransmitters involved in mood regulation.[2][3]

Core Molecular Scaffold and Key Modifications

The chemical architecture of lofepramine is a dibenzo[b,f]azepine tricycle, a common feature among many TCAs.[1] However, a distinctive feature of lofepramine is the bulky N-(4-chlorobenzoylmethyl) substituent on the propylamine side chain. This structural element is crucial to its pharmacological profile and distinguishes it from other tertiary amine TCAs.

The metabolism of lofepramine is a critical aspect of its activity, with its major metabolite being desipramine, a potent and selective norepinephrine reuptake inhibitor.[3] This biotransformation plays a significant role in the overall therapeutic effect of lofepramine.

Quantitative Structure-Activity Relationship (SAR)

| Compound | Chemical Structure | R1 | R2 | R3 | NET IC50 (nM) | SERT IC50 (nM) |

| Imipramine |  | H | CH₃ | CH₃ | 15-40 | 1.2-3.7 |

| Desipramine |  | H | CH₃ | H | 0.8-1.9 | 19-36 |

| Lofepramine |  | H | CH₃ | COCH₂-p-Cl-Ph | ~70 | ~5000 |

Table 1: Structure-Activity Relationship of Lofepramine and Related Tricyclic Antidepressants. This table summarizes the inhibitory concentrations (IC50) of imipramine, desipramine, and lofepramine on the norepinephrine transporter (NET) and serotonin transporter (SERT). The structural variations in the side chain significantly impact the potency and selectivity.

The data illustrates several key SAR points:

-

N-Demethylation: The conversion of the tertiary amine in imipramine to the secondary amine in desipramine results in a significant increase in selectivity for NET over SERT.

-

Bulky N-Substituent: The presence of the large N-(4-chlorobenzoylmethyl) group in lofepramine leads to a notable decrease in affinity for both NET and SERT compared to desipramine and imipramine. However, it retains a preference for NET inhibition. This bulky group is also credited with reducing the anticholinergic side effects commonly associated with other TCAs.

Experimental Protocols

The determination of the inhibitory activity of lofepramine and its analogs on monoamine transporters is typically conducted through in vitro reuptake inhibition assays.

Monoamine Reuptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters (e.g., [³H]norepinephrine or [³H]serotonin) into synaptosomes or cells expressing the respective transporters (NET or SERT).

Materials:

-

Rat brain synaptosomes or HEK293 cells stably expressing human NET or SERT.

-

Radiolabeled neurotransmitter ([³H]norepinephrine or [³H]serotonin).

-

Test compounds (lofepramine and its analogs).

-

Krebs-Ringer bicarbonate buffer (KHB).

-

Scintillation counter.

Procedure:

-

Preparation of Synaptosomes/Cells: Synaptosomes are prepared from specific brain regions (e.g., hypothalamus for NET, cortex for SERT) of rats. Transfected cells are cultured to confluence.

-

Incubation: A suspension of synaptosomes or cells is pre-incubated with various concentrations of the test compound or vehicle control.

-

Initiation of Uptake: The radiolabeled neurotransmitter is added to the mixture to initiate the uptake process.

-

Termination of Uptake: After a defined incubation period, the uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes/cells containing the internalized radiolabel.

-

Washing: The filters are washed with ice-cold buffer to remove any unbound radiolabel.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis of the concentration-response curves.

Signaling Pathways and Experimental Workflow

The mechanism of action of lofepramine can be visualized as a multi-step process involving its administration, metabolism, and ultimately its effect on neuronal signaling.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Lofepramine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantification of lofepramine using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described methods are applicable for the analysis of lofepramine in bulk pharmaceutical ingredients and marketed tablet dosage forms. The protocols have been synthesized from validated methods to ensure reliability, accuracy, and precision in accordance with ICH guidelines.

Introduction

Lofepramine is a tricyclic antidepressant used in the treatment of depressive illness. Accurate and reliable quantification of lofepramine in pharmaceutical formulations is crucial for quality control and to ensure therapeutic efficacy. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of drug substances. This application note details a robust RP-HPLC method for the determination of lofepramine.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the chromatographic conditions derived from established methods.

| Parameter | Method 1 | Method 2 |

| HPLC Column | Symmetry ODS (C18) RP Column, 250 mm x 4.6 mm, 5µm | Supelco PCN column |

| Mobile Phase | 0.02M Phosphate Buffer:Acetonitrile (48:52 v/v), pH 2.80 | Acetonitrile:Methanol:0.015 M Phosphate Buffer (120:35:100 v/v) |

| Flow Rate | 1.0 ml/min | Not Specified |

| Detection | UV at 248 nm | UV Detection |

| Injection Volume | 20 µl | Not Specified |

| Temperature | Ambient | Not Specified |

| Run Time | 8 min | Not Specified |

Reagent and Sample Preparation

Reagents:

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium dihydrogen phosphate

-

Orthophosphoric acid

-

Water (HPLC Grade)

Standard Solution Preparation:

-

Accurately weigh and transfer 10 mg of Lofepramine working standard into a 10 ml volumetric flask.[1]

-

Add approximately 7 ml of methanol and sonicate for 15 minutes to dissolve.[1]

-

Make up the volume to 10 ml with methanol.

-

Pipette 0.5 ml of this stock solution into a 10 ml volumetric flask and dilute to the mark with methanol.[1]

Sample Solution Preparation (from Tablets):

-

Weigh and powder a quantity of tablets equivalent to 10 mg of Lofepramine.[1]

-

Transfer the powder to a 10 ml volumetric flask.[1]

-

Add approximately 7 ml of methanol and sonicate for 15 minutes.[1]

-

Make up the volume to 10 ml with the same solvent.[1]

-

Dilute 1 ml of the above solution to 10 ml with methanol.[1]

-

Filter the resulting solution through a 0.45µm membrane filter and sonicate to degas before injection.[1]

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose. The following table summarizes the validation parameters.

| Validation Parameter | Result |

| Linearity (R²) | >0.999[1][2] |

| Accuracy (% Recovery) | 94.17% to 99.00%[2] |

| Precision (% RSD) | Intra-day: 0.627%, Inter-day: 0.475%[2] |

| Specificity | No interference from excipients observed.[1] |

| Limit of Detection (LOD) | Established with respect to test concentration. |

| Limit of Quantification (LOQ) | 25 nmol/l for desipramine and 5 nmol/l for lofepramine.[3] |

| Robustness | The method is robust, though sensitive to changes in mobile phase ratio.[2] |

Visualizations

Caption: Experimental workflow for Lofepramine quantification by HPLC.

Caption: Logical relationship of HPLC method validation parameters.

References

Application Notes and Protocols for Cell-Based Screening of Lofepramine's Effect on the Norepinephrine Transporter

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lofepramine is a tricyclic antidepressant (TCA) primarily used in the treatment of major depressive disorder.[1] Its therapeutic effect is largely attributed to the inhibition of the norepinephrine transporter (NET), a key protein responsible for the reuptake of norepinephrine from the synaptic cleft.[1] By blocking NET, Lofepramine increases the concentration and duration of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission. Understanding the potency and mechanism of Lofepramine and its active metabolite, desipramine, on NET is crucial for drug development and neuroscience research.

These application notes provide detailed protocols for two common cell-based assays used to screen and characterize the inhibitory effects of compounds like Lofepramine on the norepinephrine transporter: a traditional radiolabeled norepinephrine uptake assay and a more modern fluorescent norepinephrine uptake assay.

Norepinephrine Transporter Signaling Pathway

The norepinephrine transporter is a sodium- and chloride-dependent symporter that actively transports norepinephrine from the extracellular space back into the presynaptic neuron. This process terminates the neurotransmitter's action on postsynaptic receptors. Lofepramine and its metabolite, desipramine, act as competitive inhibitors of this transporter.

Caption: Mechanism of Lofepramine action on the Norepinephrine Transporter.

Data Presentation: Inhibitory Potency of Lofepramine and Desipramine on Norepinephrine Transporter

The following table summarizes the inhibitory potency of Lofepramine and its primary active metabolite, desipramine, on the norepinephrine transporter. The data is compiled from various in vitro studies.

| Compound | Parameter | Value | Cell System/Assay | Reference |

| Lofepramine | IC50 | 2.7 µM | Rat brain synaptosomes (Noradrenaline uptake) | MedChemExpress |

| Desipramine | Ki | 0.63 - 3.5 nM | Human embryonic kidney (HEK) cells expressing human NET | Wikipedia |

| Desipramine | IC50 | Potent Inhibitor | In vitro studies | [2] |

| Lofepramine | IC50 | Potent Inhibitor | In vitro studies | [2] |

Note: IC50 and Ki values are measures of inhibitory potency; a lower value indicates higher potency. The data presented here are from different studies and direct comparison should be made with caution. Both lofepramine and its metabolite desipramine are considered potent noradrenaline uptake inhibitors.[2]

Experimental Protocols

Two primary methods for assessing NET inhibition in a cell-based format are provided below.

Radiolabeled Norepinephrine Uptake Assay

This traditional and robust assay directly measures the uptake of radiolabeled norepinephrine into cells expressing the norepinephrine transporter.

Experimental Workflow:

Caption: Workflow for the radiolabeled norepinephrine uptake assay.

Detailed Methodology:

Materials:

-

Cells stably expressing the human norepinephrine transporter (e.g., HEK293-hNET, MDCK-hNET).

-

Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection agents).

-

Poly-D-lysine coated 24- or 96-well plates.

-

Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).

-

[³H]-Norepinephrine (specific activity ~40-60 Ci/mmol).

-

Lofepramine and other test compounds.

-

Desipramine (as a positive control).

-

Lysis buffer (e.g., 1% SDS or 0.1 M NaOH).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Cell Culture and Plating:

-

Culture HEK293-hNET or MDCK-hNET cells in appropriate medium.

-

Seed cells into poly-D-lysine coated 24- or 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

-

-

Assay Preparation:

-

On the day of the assay, aspirate the culture medium and wash the cells once with KRH buffer.

-

Add 100 µL (for 96-well) or 500 µL (for 24-well) of KRH buffer to each well.

-

-

Compound Incubation:

-

Prepare serial dilutions of Lofepramine and control compounds (e.g., desipramine) in KRH buffer.

-

Add the desired concentration of the test compound to the wells and pre-incubate for 10-20 minutes at 37°C. Include a vehicle control (buffer only) and a positive control.

-

-

Norepinephrine Uptake:

-

Initiate the uptake by adding [³H]-Norepinephrine to each well at a final concentration close to its Km for the transporter (typically in the low nanomolar range).

-

Incubate for 10-20 minutes at 37°C. The incubation time should be within the linear range of uptake.

-

-

Termination of Uptake:

-

Rapidly terminate the uptake by aspirating the assay buffer and washing the cells three times with ice-cold KRH buffer.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells by adding lysis buffer to each well and incubating for 30 minutes at room temperature.

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known NET inhibitor like desipramine) from the total uptake.

-

Calculate the percentage of inhibition for each concentration of Lofepramine.

-

Generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

-

Fluorescent Norepinephrine Uptake Assay

This assay utilizes a fluorescent substrate that mimics norepinephrine and is taken up by the NET. The increase in intracellular fluorescence is measured, providing a non-radioactive alternative for high-throughput screening.

Experimental Workflow:

References

Application Notes and Protocols for Radioligand Binding Assay of Lofepramine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lofepramine Hydrochloride is a tricyclic antidepressant (TCA) primarily utilized in the management of major depressive disorder.[1][2] Its therapeutic efficacy is attributed to its ability to modulate neurotransmitter concentrations in the synaptic cleft by inhibiting their reuptake.[1][2] Specifically, Lofepramine acts as a potent inhibitor of the norepinephrine transporter (NET) and a moderate inhibitor of the serotonin transporter (SERT).[1][3] Furthermore, it is metabolized to desipramine, an active metabolite that is also a potent norepinephrine reuptake inhibitor.[1] Unlike older TCAs, Lofepramine exhibits a more favorable side-effect profile due to its lower affinity for muscarinic, histaminergic, and adrenergic receptors.[1]

These application notes provide a comprehensive overview of the receptor binding profile of this compound and a detailed protocol for conducting a radioligand binding assay to determine its affinity for the human serotonin and norepinephrine transporters.

Data Presentation

The binding affinities of this compound for various neurotransmitter transporters and receptors are summarized in the table below. This quantitative data, primarily presented as inhibitor constant (Ki) values, allows for a clear comparison of its potency at different targets.

| Target | Radioligand | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Serotonin Transporter (SERT) | [3H]-Citalopram | Human | Binding | 79 | [3] | |

| Norepinephrine Transporter (NET) | [3H]-Nisoxetine | Human | Binding | 5 | [3] | |

| Dopamine Transporter (DAT) | [3H]-WIN 35428 | Human | Binding | >10,000 | [3] | |

| 5-HT1A Receptor | [3H]-8-OH-DPAT | Human | Binding | 4,600 | [3] | |

| 5-HT2A Receptor | [3H]-Ketanserin | Human | Binding | 200 | [3] | |

| 5-HT2C Receptor | [3H]-Mesulergine | Human | Binding | 200 | [4] | |

| Alpha-1 Adrenergic Receptor | [3H]-Prazosin | Human | Binding | 100 | [3][4] | |

| Histamine H1 Receptor | [3H]-Pyrilamine | Human | Binding | 130 | [3] | |

| Muscarinic M2 Receptor | [3H]-AF-DX 384 | Human | Binding | 67 | [4] | |

| Noradrenaline Uptake | Not Specified | Not Specified | Uptake Inhibition | 2,700 | Not Specified | |

| 5-Hydroxytryptamine Uptake | Not Specified | Not Specified | Uptake Inhibition | 11,000 | Not Specified |

Signaling Pathway

Lofepramine's primary mechanism of action involves the inhibition of serotonin and norepinephrine reuptake by the presynaptic neuron. This action increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

Experimental Protocols

This section details the methodology for a competitive radioligand binding assay to determine the affinity of this compound for the human serotonin transporter (SERT) and norepinephrine transporter (NET).

Materials and Reagents

-

This compound: (Sigma-Aldrich, Cat. No. L0123 or equivalent)

-

Membrane Preparations: Commercially available membranes from cells stably expressing the human SERT (e.g., HEK293 cells) and human NET (e.g., CHO cells).

-

Radioligands:

-

For SERT: [³H]-Citalopram (PerkinElmer, NET1057 or equivalent)

-

For NET: [³H]-Nisoxetine (PerkinElmer, NET896 or equivalent)

-

-

Non-specific Binding Control:

-

For SERT: Fluoxetine (10 µM final concentration)

-

For NET: Desipramine (10 µM final concentration)

-

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-